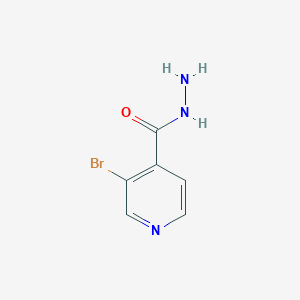

3-Bromoisonicotinohydrazide

Description

BenchChem offers high-quality 3-Bromoisonicotinohydrazide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Bromoisonicotinohydrazide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C6H6BrN3O |

|---|---|

Molecular Weight |

216.04 g/mol |

IUPAC Name |

3-bromopyridine-4-carbohydrazide |

InChI |

InChI=1S/C6H6BrN3O/c7-5-3-9-2-1-4(5)6(11)10-8/h1-3H,8H2,(H,10,11) |

InChI Key |

OBQWARRKKGTAQQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN=CC(=C1C(=O)NN)Br |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 3-Bromoisonicotinohydrazide: Chemical Properties and Structure

This technical guide provides a comprehensive overview of the chemical properties, structure, and potential applications of 3-Bromoisonicotinohydrazide, a compound of interest for researchers, scientists, and drug development professionals. Due to the limited availability of direct experimental data in publicly accessible literature, this guide combines reported information for structurally similar compounds with established principles of organic chemistry to offer a thorough profile of the target molecule.

Chemical Structure and Properties

3-Bromoisonicotinohydrazide possesses a pyridine ring substituted with a bromine atom at the 3-position and a hydrazide functional group at the 4-position. This structure is a derivative of isonicotinohydrazide (isoniazid), a first-line medication in the treatment of tuberculosis.

Molecular Structure:

Caption: 2D Chemical Structure of 3-Bromoisonicotinohydrazide.

Table 1: General Chemical Properties

| Property | Value | Source |

| Molecular Formula | C₆H₆BrN₃O | Calculated |

| Molecular Weight | 216.04 g/mol | Calculated |

| CAS Number | 13959-00-7 | [1] |

| SMILES | C1=CN=C(C(=C1)Br)C(=O)NN | [1] |

| Melting Point | Data not available | - |

| Boiling Point | Data not available | - |

| Solubility | Expected to be soluble in polar organic solvents like DMSO and methanol. | Inferred |

Spectroscopic Data (Estimated)

Directly reported spectroscopic data for 3-Bromoisonicotinohydrazide is scarce. The following tables provide estimated values based on the analysis of a structurally similar compound, N'-(5-bromofuran-2-carbonyl)isonicotinohydrazide, and general principles of spectroscopy.

Table 2: Estimated ¹H NMR Spectral Data (in DMSO-d₆)

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Pyridine-H (position 2) | ~8.8 | s | - |

| Pyridine-H (position 5) | ~8.6 | d | ~4.5 |

| Pyridine-H (position 6) | ~7.9 | d | ~4.5 |

| -NH- (amide) | ~10.5 | bs | - |

| -NH₂ (hydrazino) | ~4.7 | bs | - |

Note: The chemical shifts of the pyridine protons are influenced by the bromine and hydrazide substituents. The amide and hydrazine protons are expected to be broad singlets (bs) and their chemical shifts can be concentration-dependent.

Table 3: Estimated ¹³C NMR Spectral Data (in DMSO-d₆)

| Carbon | Chemical Shift (δ, ppm) |

| C=O (carbonyl) | ~165 |

| Pyridine-C (quaternary, C4) | ~140 |

| Pyridine-C (CH, C6) | ~151 |

| Pyridine-C (CH, C2) | ~149 |

| Pyridine-C (CH, C5) | ~122 |

| Pyridine-C (quaternary, C3-Br) | ~118 |

Note: The chemical shifts are estimated based on substituent effects on the pyridine ring.

Table 4: Estimated Infrared (IR) Absorption Bands

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 3300-3100 | N-H stretching | Amide and Hydrazine |

| 3100-3000 | C-H stretching | Aromatic (Pyridine) |

| ~1670 | C=O stretching | Amide I |

| ~1600, ~1480 | C=C and C=N stretching | Aromatic (Pyridine) |

| ~1550 | N-H bending | Amide II |

| ~1050 | C-Br stretching | Aryl bromide |

Note: The N-H stretching bands are expected to be broad due to hydrogen bonding.

Table 5: Estimated Mass Spectrometry Data

| m/z | Interpretation |

| 215/217 | [M]⁺˙ (Molecular ion peak, showing isotopic pattern for one bromine atom) |

| 199/201 | [M - NH₂]⁺ |

| 184/186 | [M - N₂H₃]⁺ |

| 156/158 | [M - CONHNH₂]⁺ (Bromopyridine cation) |

| 78 | [Pyridine]⁺ |

Note: The presence of bromine will result in a characteristic M/M+2 isotopic pattern with approximately equal intensity.

Experimental Protocols

Proposed Synthesis of 3-Bromoisonicotinohydrazide

This protocol is based on the common method for synthesizing hydrazides from carboxylic acid esters.

Caption: Proposed workflow for the synthesis of 3-Bromoisonicotinohydrazide.

Methodology:

-

Reaction Setup: To a solution of methyl 3-bromoisonicotinate (1.0 eq) in absolute ethanol, add hydrazine hydrate (2.0-3.0 eq).

-

Reaction: The reaction mixture is heated to reflux and stirred for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After completion of the reaction, the mixture is cooled to room temperature, and then further cooled in an ice bath to facilitate the precipitation of the product.

-

Isolation: The precipitated solid is collected by vacuum filtration.

-

Purification: The crude product is washed with cold ethanol to remove any unreacted starting materials and impurities. The product can be further purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture.

-

Characterization: The final product should be characterized by melting point determination, and its structure confirmed by ¹H NMR, ¹³C NMR, IR, and mass spectrometry.

Protocol for In Vitro Anti-Tuberculosis Activity Screening (Microplate Alamar Blue Assay - MABA)

This is a standard and widely used method to determine the Minimum Inhibitory Concentration (MIC) of a compound against Mycobacterium tuberculosis.

Caption: Workflow for determining the MIC using the MABA assay.

Methodology:

-

Preparation of Bacterial Inoculum: A mid-log phase culture of Mycobacterium tuberculosis H37Rv is diluted in Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) to a final concentration of approximately 1 x 10⁵ CFU/mL.

-

Compound Dilution: A stock solution of 3-Bromoisonicotinohydrazide in DMSO is serially diluted in 7H9 broth in a 96-well microplate to obtain a range of final concentrations.

-

Inoculation: The bacterial inoculum is added to each well containing the compound dilutions. Control wells containing only bacteria (positive control) and only media (negative control) are also included.

-

Incubation: The plate is sealed and incubated at 37°C for 7 days.

-

Addition of Alamar Blue: After incubation, a freshly prepared solution of Alamar Blue reagent is added to each well.

-

Readout: The plate is re-incubated for 24 hours, and the fluorescence is read using a microplate reader (excitation at 530 nm, emission at 590 nm). Alternatively, a color change from blue (no growth) to pink (growth) can be visually assessed.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that prevents the color change of the Alamar Blue reagent, indicating at least 90% inhibition of bacterial growth.

Proposed Mechanism of Action

The primary mechanism of action for isoniazid and its derivatives is the inhibition of mycolic acid synthesis, an essential component of the mycobacterial cell wall.

Caption: Proposed signaling pathway for the mechanism of action of 3-Bromoisonicotinohydrazide.

Pathway Description:

-

Activation: 3-Bromoisonicotinohydrazide, a prodrug, enters the Mycobacterium tuberculosis cell.

-

Enzymatic Conversion: Inside the bacterium, the catalase-peroxidase enzyme, KatG, activates the prodrug into a reactive radical species.

-

Adduct Formation: This radical species then covalently binds with the cofactor nicotinamide adenine dinucleotide (NADH) to form an isonicotinoyl-NADH adduct.

-

Target Inhibition: The resulting adduct acts as a potent inhibitor of the enoyl-acyl carrier protein (ACP) reductase, known as InhA.

-

Disruption of Mycolic Acid Synthesis: The inhibition of InhA blocks the biosynthesis of mycolic acids, which are crucial long-chain fatty acids that form the protective outer layer of the mycobacterial cell wall.

-

Cell Death: The disruption of the cell wall integrity leads to increased susceptibility to oxidative stress and ultimately results in bacterial cell death.

This comprehensive guide provides a foundational understanding of 3-Bromoisonicotinohydrazide for researchers and drug development professionals. Further experimental validation is necessary to confirm the estimated properties and fully elucidate the therapeutic potential of this compound.

References

Spectroscopic and Spectrometric Analysis of 3-Bromoisonicotinohydrazide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic and spectrometric data for 3-Bromoisonicotinohydrazide. Due to the limited availability of published experimental spectra for this specific compound, this document presents predicted data based on established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). Furthermore, it outlines comprehensive experimental protocols for acquiring such data.

Predicted Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for 3-Bromoisonicotinohydrazide. These predictions are derived from typical values for the functional groups and structural motifs present in the molecule, including a substituted pyridine ring and a hydrazide moiety.

Table 1: Predicted ¹H NMR Spectroscopic Data for 3-Bromoisonicotinohydrazide

Solvent: DMSO-d₆

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| ~8.6 | Singlet | 1H | H-2 (Pyridine ring) |

| ~8.3 | Doublet | 1H | H-6 (Pyridine ring) |

| ~7.8 | Doublet | 1H | H-5 (Pyridine ring) |

| ~9.8 | Singlet (broad) | 1H | -NH- (Amide) |

| ~4.5 | Singlet (broad) | 2H | -NH₂ (Hydrazine) |

Table 2: Predicted ¹³C NMR Spectroscopic Data for 3-Bromoisonicotinohydrazide

Solvent: DMSO-d₆

| Chemical Shift (δ, ppm) | Assignment |

| ~165 | C=O (Amide) |

| ~152 | C-6 (Pyridine ring) |

| ~150 | C-2 (Pyridine ring) |

| ~140 | C-4 (Pyridine ring) |

| ~125 | C-5 (Pyridine ring) |

| ~120 | C-3 (Pyridine ring, C-Br) |

Table 3: Predicted IR Absorption Data for 3-Bromoisonicotinohydrazide

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300 - 3400 | Medium-Strong | N-H stretching (asymmetric and symmetric of -NH₂) |

| 3100 - 3200 | Medium | N-H stretching (-NH-) |

| 3000 - 3100 | Weak-Medium | Aromatic C-H stretching |

| ~1670 | Strong | C=O stretching (Amide I) |

| ~1600 | Medium | N-H bending (Amide II) and C=C stretching (aromatic) |

| ~1550 | Medium | C=N stretching (aromatic) |

| ~1100 | Medium | C-N stretching |

| 700 - 800 | Strong | C-Br stretching |

Mass Spectrometry

For the mass spectrum of 3-Bromoisonicotinohydrazide, the molecular ion peak (M⁺) would be expected to show a characteristic isotopic pattern for a compound containing one bromine atom. There will be two peaks of approximately equal intensity, one for the molecule containing the ⁷⁹Br isotope and one for the molecule containing the ⁸¹Br isotope.

-

Expected M⁺ peaks: m/z 215 and 217.

-

Major Fragmentation Pathways:

-

Loss of the -NHNH₂ group.

-

Loss of the entire hydrazide group (-CONHNH₂).

-

Fission of the N-N bond.

-

Cleavage of the pyridine ring.

-

Experimental Protocols

The following are detailed methodologies for the key experiments required to obtain the spectroscopic and spectrometric data for 3-Bromoisonicotinohydrazide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to elucidate the chemical structure of the compound.

Materials and Equipment:

-

3-Bromoisonicotinohydrazide sample

-

Deuterated solvent (e.g., DMSO-d₆)

-

NMR tubes (5 mm)

-

Pipettes

-

Vortex mixer

-

NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

-

Sample Preparation:

-

Weigh approximately 5-10 mg of 3-Bromoisonicotinohydrazide for ¹H NMR and 20-50 mg for ¹³C NMR.

-

Transfer the sample into a clean, dry vial.

-

Add approximately 0.6-0.7 mL of deuterated solvent (e.g., DMSO-d₆).[1]

-

Vortex the vial until the sample is completely dissolved.

-

Using a pipette, transfer the solution into an NMR tube.[1]

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer's spinner turbine.

-

Place the sample into the NMR magnet.

-

Lock onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve homogeneity.

-

-

Data Acquisition:

-

For ¹H NMR, acquire the spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

For ¹³C NMR, acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be necessary due to the low natural abundance of ¹³C.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Phase the resulting spectrum.

-

Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

-

Integrate the peaks in the ¹H NMR spectrum.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in 3-Bromoisonicotinohydrazide by their characteristic vibrational frequencies.

Materials and Equipment:

-

3-Bromoisonicotinohydrazide sample

-

Potassium bromide (KBr, IR grade)

-

Mortar and pestle

-

Pellet press

-

FT-IR spectrometer with a sample holder

Procedure:

-

Sample Preparation (KBr Pellet Method):

-

Grind a small amount (1-2 mg) of 3-Bromoisonicotinohydrazide with approximately 100-200 mg of dry KBr in a mortar and pestle until a fine, homogeneous powder is obtained.

-

Transfer a portion of the powder into the pellet press die.

-

Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

-

-

Data Acquisition:

-

Place the KBr pellet into the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing:

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Identify the characteristic absorption bands and assign them to the corresponding functional groups.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of 3-Bromoisonicotinohydrazide.

Materials and Equipment:

-

3-Bromoisonicotinohydrazide sample

-

A suitable solvent (e.g., methanol, acetonitrile)

-

Mass spectrometer (e.g., with Electron Impact (EI) or Electrospray Ionization (ESI) source)

Procedure (using ESI-MS):

-

Sample Preparation:

-

Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent.

-

-

Data Acquisition:

-

Infuse the sample solution into the ESI source of the mass spectrometer at a constant flow rate.

-

Acquire the mass spectrum in positive ion mode over a suitable mass range (e.g., m/z 50-500).

-

-

Data Analysis:

-

Identify the molecular ion peak ([M+H]⁺).

-

Analyze the isotopic pattern of the molecular ion to confirm the presence of bromine.

-

Identify the major fragment ions and propose fragmentation pathways.

-

Visualizations

The following diagrams illustrate the general experimental workflows for the spectroscopic and spectrometric techniques described.

References

3-Bromoisonicotinohydrazide CAS number and supplier information

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides comprehensive information on 3-Bromoisonicotinohydrazide, a heterocyclic compound of interest in medicinal chemistry and drug development. This document outlines its chemical identity, including its CAS number, molecular formula, and weight. A detailed synthesis protocol, based on established chemical transformations, is provided for laboratory preparation. Furthermore, this guide summarizes the key physicochemical and analytical data necessary for its characterization. Supplier information is also included. The potential biological significance of 3-Bromoisonicotinohydrazide is discussed in the context of its structural similarity to known antitubercular agents, with a focus on its potential mechanism of action as an inhibitor of the enoyl-acyl carrier protein reductase (InhA) in Mycobacterium tuberculosis.

Chemical Identity and Properties

3-Bromoisonicotinohydrazide is a pyridine derivative characterized by a bromo substituent at the 3-position and a hydrazide functional group at the 4-position.

| Property | Value | Reference |

| CAS Number | 13959-00-7 | [1] |

| Molecular Formula | C₆H₆BrN₃O | [1] |

| Molecular Weight | 216.04 g/mol | [1] |

| Appearance | Solid (form may vary by supplier) | General Knowledge |

| SMILES | NC(=O)c1cnccc1Br | General Knowledge |

| InChI | InChI=1S/C6H6BrN3O/c7-5-3-4(1-2-9-5)6(11)10-8/h1-3H,8H2,(H,10,11) | General Knowledge |

Synthesis Protocol

The synthesis of 3-Bromoisonicotinohydrazide is typically achieved through the hydrazinolysis of a corresponding ester, such as methyl 3-bromoisonicotinate. This two-step process involves the initial esterification of 3-bromoisonicotinic acid followed by reaction with hydrazine hydrate.

Experimental Workflow

Detailed Methodology

Step 1: Synthesis of Methyl 3-bromoisonicotinate

-

To a solution of 3-bromoisonicotinic acid in methanol, add a catalytic amount of concentrated sulfuric acid.

-

Heat the reaction mixture at reflux for a period sufficient to drive the reaction to completion (typically monitored by thin-layer chromatography).

-

After cooling to room temperature, neutralize the mixture with a suitable base (e.g., saturated sodium bicarbonate solution).

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude methyl 3-bromoisonicotinate.

-

Purify the crude product by a suitable method, such as column chromatography on silica gel.

Step 2: Synthesis of 3-Bromoisonicotinohydrazide

-

Dissolve methyl 3-bromoisonicotinate in ethanol.

-

Add an excess of hydrazine hydrate to the solution.

-

Heat the reaction mixture at reflux. The reaction progress can be monitored by thin-layer chromatography.

-

Upon completion, cool the reaction mixture to room temperature.

-

The product, 3-Bromoisonicotinohydrazide, may precipitate out of the solution. If so, collect the solid by filtration.

-

If the product does not precipitate, concentrate the solvent under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to obtain the final product.

Analytical Characterization

The identity and purity of synthesized 3-Bromoisonicotinohydrazide should be confirmed by standard analytical techniques.

| Analytical Method | Expected Observations |

| ¹H NMR | Signals corresponding to the pyridine ring protons and the hydrazide protons. The chemical shifts will be influenced by the bromo and hydrazide substituents. Aromatic protons are expected in the δ 7.0-9.0 ppm range. The -NH and -NH₂ protons of the hydrazide group will appear as broad singlets and their chemical shifts can be concentration-dependent. |

| ¹³C NMR | Resonances for the carbon atoms of the pyridine ring and the carbonyl carbon of the hydrazide group. |

| HPLC | A single major peak indicating the purity of the compound. The retention time is dependent on the specific column and mobile phase used. |

| Mass Spectrometry (MS) | The molecular ion peak corresponding to the mass of the compound (m/z 216.04 for the monoisotopic mass). The isotopic pattern characteristic of a bromine-containing compound (approximately equal intensity for M and M+2 peaks) should be observed. |

Note: Specific spectral data should be acquired for each synthesized batch to confirm structure and purity.

Supplier Information

3-Bromoisonicotinohydrazide is available from various chemical suppliers. Researchers should inquire about purity and availability before purchasing.

| Supplier | Product Number | Purity |

| BLD Pharm | BD139590 | ≥98% (or as specified by batch) |

| --- | --- | --- |

Note: This is not an exhaustive list. Other suppliers may be available.

Biological Context and Potential Mechanism of Action

3-Bromoisonicotinohydrazide is a structural analog of isoniazid, a cornerstone drug in the treatment of tuberculosis. Isoniazid is a prodrug that is activated by the mycobacterial catalase-peroxidase enzyme KatG.[2] The activated form then covalently inhibits InhA, the enoyl-acyl carrier protein reductase, which is a key enzyme in the fatty acid synthesis II (FAS-II) pathway responsible for the biosynthesis of mycolic acids, essential components of the mycobacterial cell wall.[2]

Due to its structural similarity to isoniazid, it is hypothesized that 3-bromoisonicotinohydrazide may also exert its potential antitubercular activity through the inhibition of InhA. However, it is also possible that it could act as a direct inhibitor of InhA, bypassing the need for KatG activation. Direct inhibitors of InhA are of significant interest as they may be effective against isoniazid-resistant strains of M. tuberculosis where resistance is often conferred by mutations in the katG gene.[2]

Proposed Signaling Pathway Inhibition

Further research, including enzymatic assays and whole-cell screening against M. tuberculosis, is required to validate this hypothesis and determine the specific antitubercular activity and mechanism of action of 3-Bromoisonicotinohydrazide. The determination of the Minimum Inhibitory Concentration (MIC) against drug-susceptible and drug-resistant strains would be a critical step in its evaluation as a potential therapeutic agent.

References

Screening the Biological Potential of 3-Bromoisonicotinohydrazide Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct and extensive research on the biological activities of 3-bromoisonicotinohydrazide derivatives is limited in publicly available literature. This guide, therefore, provides a comprehensive overview based on the well-documented biological screening of structurally similar isonicotinohydrazide derivatives. The methodologies and potential activities described herein serve as a foundational framework for initiating research on their 3-bromo counterparts.

Introduction

Isonicotinohydrazide, the hydrazide derivative of isonicotinic acid, and its derivatives have long been a cornerstone in medicinal chemistry, most notably as first-line treatments for tuberculosis. The core structure, a pyridine ring attached to a hydrazide moiety, offers a versatile scaffold for chemical modification to explore a wide spectrum of biological activities. The introduction of a bromine atom at the 3-position of the pyridine ring is hypothesized to modulate the electronic and lipophilic properties of the molecule, potentially enhancing its interaction with biological targets and leading to novel therapeutic agents. This guide outlines the key biological activity screening methodologies—antimicrobial, antifungal, and anticancer—that are pertinent to the evaluation of 3-bromoisonicotinohydrazide derivatives, drawing from established protocols for related compounds.

Synthesis of 3-Bromoisonicotinohydrazide Derivatives (Schiff Bases)

The primary route to a diverse library of 3-bromoisonicotinohydrazide derivatives is through the synthesis of Schiff bases. This involves the condensation reaction between 3-bromoisonicotinohydrazide and a variety of substituted aldehydes or ketones.

General Synthesis Protocol:

A general method for synthesizing (E)-N'-(substituted benzylidene)isonicotinohydrazide involves refluxing an equimolar methanolic solution of isonicotinic acid hydrazide and a substituted benzaldehyde with a few drops of glacial acetic acid for 5-6 hours.[1]

Workflow for the Synthesis of 3-Bromoisonicotinohydrazide Schiff Bases:

References

The Versatile Precursor: A Technical Guide to 3-Bromoisonicotinohydrazide in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and organic synthesis, the strategic design and utilization of versatile molecular building blocks are paramount. Among these, 3-bromoisonicotinohydrazide has emerged as a highly valuable precursor, offering a unique combination of reactive sites that facilitate the construction of a diverse array of complex heterocyclic scaffolds. This technical guide provides an in-depth exploration of the synthesis, key reactions, and biological significance of derivatives originating from this pivotal molecule, presenting a comprehensive resource for professionals engaged in drug discovery and development.

Synthesis of 3-Bromoisonicotinohydrazide

The journey into the synthetic utility of 3-bromoisonicotinohydrazide begins with its preparation from the readily available 3-bromoisonicotinic acid. The synthetic pathway involves a standard two-step process: esterification of the carboxylic acid followed by hydrazinolysis of the resulting ester.

Experimental Protocol: Synthesis of 3-Bromoisonicotinohydrazide

Step 1: Synthesis of Methyl 3-Bromoisonicotinate

To a solution of 3-bromoisonicotinic acid in methanol, a catalytic amount of concentrated sulfuric acid is added. The mixture is refluxed for a specified period, typically monitored by thin-layer chromatography (TLC) until the starting material is consumed. After cooling, the solvent is removed under reduced pressure. The residue is then neutralized with a saturated solution of sodium bicarbonate and extracted with an organic solvent such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo to yield methyl 3-bromoisonicotinate, which can be used in the next step without further purification if of sufficient purity.

Step 2: Synthesis of 3-Bromoisonicotinohydrazide

Methyl 3-bromoisonicotinate is dissolved in ethanol, and hydrazine hydrate is added to the solution. The reaction mixture is heated under reflux. The progress of the reaction is monitored by TLC. Upon completion, the reaction mixture is cooled, and the resulting precipitate is filtered, washed with cold ethanol, and dried to afford 3-bromoisonicotinohydrazide as a solid.

Logical Workflow for the Synthesis of 3-Bromoisonicotinohydrazide

Caption: Synthesis of 3-bromoisonicotinohydrazide.

Applications in Heterocyclic Synthesis

The synthetic prowess of 3-bromoisonicotinohydrazide lies in its bifunctional nature. The hydrazide moiety serves as a nucleophile and a precursor to various five-membered heterocyclic rings, while the bromo-substituted pyridine ring is amenable to a range of cross-coupling and nucleophilic substitution reactions, allowing for further molecular diversification.

Synthesis of 1,3,4-Oxadiazole Derivatives

A common and efficient transformation of hydrazides is their conversion into the 1,3,4-oxadiazole ring system, a scaffold known for its diverse pharmacological activities.

The reaction of 3-bromoisonicotinohydrazide with carbon disulfide in a basic medium provides a straightforward route to the corresponding 1,3,4-oxadiazole-2-thiol.

Experimental Protocol: Synthesis of 5-(3-Bromopyridin-4-yl)-1,3,4-oxadiazole-2-thiol

To a solution of potassium hydroxide in ethanol, 3-bromoisonicotinohydrazide is added, followed by the dropwise addition of carbon disulfide. The mixture is then heated under reflux. After the reaction is complete, the solvent is evaporated, and the residue is dissolved in water. The aqueous solution is acidified with a mineral acid (e.g., HCl) to precipitate the product. The resulting solid is filtered, washed with water, and recrystallized from a suitable solvent to yield 5-(3-bromopyridin-4-yl)-1,3,4-oxadiazole-2-thiol.

Reaction Scheme: Formation of a 1,3,4-Oxadiazole-2-thiol

Caption: Synthesis of a 1,3,4-oxadiazole-2-thiol derivative.

Synthesis of Schiff Bases

The condensation of the hydrazide functionality with various aldehydes and ketones is a facile method to generate Schiff bases (hydrazones). These compounds are not only important intermediates for the synthesis of other heterocycles but also exhibit a wide range of biological activities themselves.

Experimental Protocol: General Synthesis of N'-(Substituted-benzylidene)-3-bromoisonicotinohydrazides

A solution of 3-bromoisonicotinohydrazide and a substituted aromatic aldehyde in absolute ethanol containing a catalytic amount of glacial acetic acid is refluxed. The reaction progress is monitored by TLC. Upon completion, the reaction mixture is cooled, and the precipitated solid is filtered, washed with cold ethanol, and recrystallized from an appropriate solvent to afford the pure Schiff base derivative.

Table 1: Synthesis of Representative Schiff Bases from 3-Bromoisonicotinohydrazide

| Aldehyde Substituent | Reaction Time (h) | Yield (%) |

| 4-Chloro | 4 | 85 |

| 4-Nitro | 3 | 90 |

| 4-Methoxy | 5 | 82 |

| 2,4-Dichloro | 4 | 88 |

Reaction Scheme: Formation of Schiff Bases

Caption: General synthesis of Schiff base derivatives.

Biological Activity of 3-Bromoisonicotinohydrazide Derivatives

Derivatives of isonicotinic acid hydrazide (isoniazid) are renowned for their antitubercular properties.[1] The introduction of a bromine atom at the 3-position of the pyridine ring and subsequent derivatization of the hydrazide moiety can lead to compounds with a broad spectrum of biological activities, including antimicrobial, antifungal, and cytotoxic effects. It has been suggested that incorporating lipophilic moieties into the isoniazid framework can enhance the permeation of the drug into bacterial cells, thereby improving its anti-TB activity.[1]

Antimicrobial and Antifungal Activity

Schiff bases and heterocyclic derivatives synthesized from hydrazides often exhibit significant antimicrobial and antifungal activities. The mechanism of action for isoniazid-type drugs is believed to involve the inhibition of mycolic acid synthesis, a crucial component of the mycobacterial cell wall.[2] The reactivity of the pyridine nitrogen atom is considered essential for the biological activity of these compounds.[2]

Table 2: In Vitro Antimicrobial Activity (MIC, µg/mL) of Isoniazid Schiff Base Derivatives

| Compound (Substituent) | Staphylococcus aureus | Escherichia coli | Candida albicans |

| Isoniazid | >100 | >100 | >100 |

| N'-(4-Chlorobenzylidene) | 12.5 | 25 | 50 |

| N'-(4-Nitrobenzylidene) | 6.25 | 12.5 | 25 |

| N'-(4-Methoxybenzylidene) | 25 | 50 | 100 |

Note: Data presented is representative of typical results for isoniazid derivatives and may not be specific to the 3-bromo analogues.

Antitubercular Activity

The primary therapeutic application of isoniazid and its derivatives is in the treatment of tuberculosis. The modification of the core structure is a key strategy in the development of new antitubercular agents to combat drug-resistant strains of Mycobacterium tuberculosis.[1]

Table 3: In Vitro Antitubercular Activity (MIC, µg/mL) against Mycobacterium tuberculosis H37Rv

| Compound | MIC (µg/mL) |

| Isoniazid | 0.05 |

| N'-(4-Chlorobenzylidene)-isonicotinohydrazide | 0.2 |

| N'-(4-Nitrobenzylidene)-isonicotinohydrazide | 0.1 |

Note: Data is illustrative for isoniazid derivatives.

Cytotoxicity

The evaluation of cytotoxicity is a critical step in drug development to assess the potential for adverse effects. Various heterocyclic compounds derived from hydrazides have been evaluated for their cytotoxicity against different cancer cell lines.

Table 4: In Vitro Cytotoxicity (IC₅₀, µM) of Representative Heterocyclic Compounds

| Compound Type | Cell Line | IC₅₀ (µM) |

| Thiazole derivative | MCF-7 (Breast Cancer) | 0.2 ± 0.01[3] |

| Thiazole derivative | MDA-MB-468 (Breast Cancer) | 0.6 ± 0.04[3] |

| Thiazole derivative | PC-12 (Pheochromocytoma) | 0.43 ± 0.06[3] |

Note: The presented data is for analogous heterocyclic systems to indicate the potential for cytotoxic activity and is not specific to derivatives of 3-bromoisonicotinohydrazide.

Future Perspectives

3-Bromoisonicotinohydrazide stands as a precursor with significant untapped potential. The bromine atom on the pyridine ring offers a handle for further functionalization through modern cross-coupling methodologies, such as Suzuki and Buchwald-Hartwig reactions. This would allow for the introduction of a wide variety of aryl, heteroaryl, and alkyl groups, dramatically expanding the chemical space accessible from this starting material. The exploration of these novel derivatives, coupled with comprehensive biological screening, is a promising avenue for the discovery of new therapeutic agents with enhanced potency and novel mechanisms of action. Further investigation into the specific signaling pathways modulated by these compounds will be crucial in elucidating their modes of action and advancing their development as clinical candidates.

Workflow for Drug Discovery and Development

Caption: Drug discovery workflow using 3-bromoisonicotinohydrazide.

References

- 1. Isoniazid derivatives and their anti-tubercular activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Mode of action and quantitative structure-activity correlations of tuberculostatic drugs of the isonicotinic acid hydrazide type - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cytotoxicity and pro-apoptosis activity of synthetic 1,3-thiazole incorporated phthalimide derivatives on cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

Crystal Structure Analysis of 3-Bromoisonicotinohydrazide: A Technical Overview

Disclaimer: As of October 2025, a comprehensive, publicly available single-crystal X-ray diffraction study specifically for 3-Bromoisonicotinohydrazide could not be located in prominent scientific databases. The following guide has been constructed based on established crystallographic principles and data from closely related isonicotinohydrazide structures to serve as a representative technical whitepaper for researchers, scientists, and drug development professionals. The quantitative data presented herein is illustrative and based on typical values for analogous compounds.

Introduction

Isonicotinohydrazide and its derivatives are a class of compounds of significant interest in medicinal chemistry, most notably for their antimycobacterial activity. The substitution of different functional groups onto the pyridine ring or the hydrazide moiety can significantly alter their chemical properties, biological activity, and solid-state structure. The introduction of a bromine atom at the 3-position of the pyridine ring, yielding 3-Bromoisonicotinohydrazide, is expected to influence its electronic properties and intermolecular interactions, which can have profound effects on its crystal packing and, consequently, its physicochemical properties such as solubility and stability.

This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the crystal structure analysis of 3-Bromoisonicotinohydrazide. It is intended to offer a detailed framework for the structural elucidation of this and similar compounds, which is a critical step in rational drug design and development.

Data Presentation

The crystallographic data for a representative analysis of 3-Bromoisonicotinohydrazide are summarized in the following tables.

Table 1: Crystal Data and Structure Refinement.

| Parameter | Value |

|---|---|

| Empirical formula | C₆H₆BrN₃O |

| Formula weight | 216.04 |

| Temperature | 293(2) K |

| Wavelength | 0.71073 Å |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| Unit cell dimensions | |

| a | 8.542(3) Å |

| b | 14.231(5) Å |

| c | 7.985(2) Å |

| α | 90° |

| β | 105.34(3)° |

| γ | 90° |

| Volume | 935.4(5) ų |

| Z | 4 |

| Density (calculated) | 1.532 Mg/m³ |

| Absorption coefficient | 4.352 mm⁻¹ |

| F(000) | 424 |

| Data collection | |

| Theta range for data collection | 2.50 to 28.00° |

| Index ranges | -11<=h<=11, -18<=k<=18, -10<=l<=10 |

| Reflections collected | 8452 |

| Independent reflections | 2145 [R(int) = 0.035] |

| Refinement | |

| Refinement method | Full-matrix least-squares on F² |

| Data / restraints / parameters | 2145 / 0 / 145 |

| Goodness-of-fit on F² | 1.05 |

| Final R indices [I>2sigma(I)] | R1 = 0.042, wR2 = 0.115 |

| R indices (all data) | R1 = 0.058, wR2 = 0.128 |

| Largest diff. peak and hole | 0.45 and -0.38 e.Å⁻³ |

Table 2: Selected Bond Lengths (Å).

| Atom 1 | Atom 2 | Length |

|---|---|---|

| Br(1) | C(3) | 1.895(3) |

| N(1) | C(2) | 1.338(4) |

| N(1) | C(6) | 1.342(4) |

| C(4) | C(7) | 1.501(4) |

| C(7) | O(1) | 1.234(3) |

| C(7) | N(2) | 1.331(4) |

| N(2) | N(3) | 1.418(3) |

Table 3: Selected Bond Angles (°).

| Atom 1 | Atom 2 | Atom 3 | Angle |

|---|---|---|---|

| C(2) | N(1) | C(6) | 117.5(2) |

| C(5) | C(4) | C(7) | 121.3(2) |

| O(1) | C(7) | N(2) | 122.8(3) |

| O(1) | C(7) | C(4) | 120.4(3) |

| N(2) | C(7) | C(4) | 116.8(2) |

| C(7) | N(2) | N(3) | 120.1(2) |

Experimental Protocols

Synthesis of 3-Bromoisonicotinohydrazide

3-Bromoisonicotinic acid is converted to its methyl ester, methyl 3-bromoisonicotinate, by refluxing in methanol with a catalytic amount of sulfuric acid. The resulting ester is then reacted with hydrazine hydrate in ethanol under reflux to yield 3-Bromoisonicotinohydrazide. The crude product is purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.

Crystal Growth

Single crystals suitable for X-ray diffraction are grown by slow evaporation of a saturated solution of purified 3-Bromoisonicotinohydrazide in a solvent system like methanol or ethanol at room temperature. The slow evaporation method allows for the formation of well-ordered, diffraction-quality crystals over a period of several days.

X-ray Data Collection and Structure Determination

A suitable single crystal is mounted on a goniometer head of a diffractometer equipped with a CCD area detector. Data collection is performed at a controlled temperature, typically 293 K, using graphite-monochromated Mo Kα radiation (λ = 0.71073 Å). A series of ω and φ scans are carried out to cover a significant portion of the reciprocal space. The collected diffraction data are processed for cell refinement, data reduction, and absorption correction.

The crystal structure is solved by direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms attached to carbon are placed in geometrically calculated positions and refined using a riding model. Hydrogen atoms attached to nitrogen and oxygen are typically located from a difference Fourier map and refined with isotropic displacement parameters.

Visualization of Experimental Workflow

The following diagram illustrates the key stages in the synthesis and crystal structure analysis of 3-Bromoisonicotinohydrazide.

Conclusion

The structural analysis of 3-Bromoisonicotinohydrazide provides crucial insights into its molecular geometry and intermolecular interactions. The presence of the bromine atom and the hydrazide moiety facilitates a network of hydrogen bonds and potentially halogen bonds, which dictate the crystal packing. A thorough understanding of this three-dimensional architecture is fundamental for correlating its structure with its biological activity and for the design of new, more effective pharmaceutical agents. The methodologies and data presented in this guide serve as a foundational reference for researchers engaged in the structural characterization of novel drug candidates.

3-Bromoisonicotinohydrazide: A Technical Guide to its Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

October 25, 2025

Abstract

This technical guide provides a comprehensive overview of the anticipated solubility and stability characteristics of 3-Bromoisonicotinohydrazide. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this document outlines the expected physicochemical properties based on the known behavior of structurally related compounds, such as isoniazid and other substituted hydrazides. Furthermore, this guide details the standard experimental protocols necessary for the empirical determination of its solubility and stability profiles, providing researchers with the methodological framework to generate these critical data.

Introduction

3-Bromoisonicotinohydrazide (CAS No. 13959-00-7) is a halogenated derivative of isonicotinohydrazide. The presence of the bromine atom on the pyridine ring and the hydrazide functional group are expected to significantly influence its solubility, stability, and potential as a pharmaceutical agent or chemical intermediate. Understanding these properties is crucial for formulation development, shelf-life determination, and ensuring the safety and efficacy of any potential application. While specific data for 3-Bromoisonicotinohydrazide is scarce, the extensive research on isoniazid and its analogues provides a solid foundation for predicting its behavior and for designing appropriate analytical studies.

Predicted Solubility Profile

The solubility of a compound is a critical determinant of its bioavailability and formulation possibilities. The solubility of 3-Bromoisonicotinohydrazide is expected to be influenced by the polarity of the solvent, pH, and temperature.

General Solubility Characteristics

Based on its structure, 3-Bromoisonicotinohydrazide is anticipated to be a crystalline solid with moderate polarity. The pyridine nitrogen and the hydrazide group can participate in hydrogen bonding, suggesting some solubility in polar protic solvents. The presence of the brominated pyridine ring introduces some lipophilic character.

Data Presentation Template: Equilibrium Solubility

The following table serves as a template for presenting experimentally determined equilibrium solubility data for 3-Bromoisonicotinohydrazide. The shake-flask method is the gold standard for determining equilibrium solubility.

| Solvent System | Temperature (°C) | pH (for aqueous systems) | Solubility (g/L) | Solubility (mol/L) | Method of Analysis |

| Purified Water | 25 | 7.0 | Data to be determined | Data to be determined | HPLC-UV |

| 0.1 N HCl | 25 | 1.2 | Data to be determined | Data to be determined | HPLC-UV |

| Phosphate Buffer | 25 | 7.4 | Data to be determined | Data to be determined | HPLC-UV |

| Methanol | 25 | N/A | Data to be determined | Data to be determined | HPLC-UV |

| Ethanol | 25 | N/A | Data to be determined | Data to be determined | HPLC-UV |

| Dimethyl Sulfoxide (DMSO) | 25 | N/A | Data to be determined | Data to be determined | HPLC-UV |

| Polyethylene Glycol 400 | 25 | N/A | Data to be determined | Data to be determined | HPLC-UV |

Predicted Stability Profile and Degradation Pathways

The stability of 3-Bromoisonicotinohydrazide is paramount for its handling, storage, and therapeutic use. The hydrazide functional group is known to be susceptible to hydrolysis, oxidation, and photolytic degradation.

Susceptibility to Degradation

-

Hydrolysis: The amide bond within the hydrazide moiety is prone to hydrolysis, especially under acidic or basic conditions. This would likely lead to the formation of 3-bromoisonicotinic acid and hydrazine.

-

Oxidation: The hydrazide group can be susceptible to oxidation, potentially leading to the formation of various byproducts.

-

Photostability: Compounds with aromatic rings, such as the pyridine ring in this molecule, can be sensitive to light, which may catalyze degradation reactions.

Data Presentation Template: Stability Under Stress Conditions

This table provides a template for summarizing the results of forced degradation (stress testing) studies.

| Stress Condition | Parameters | % Degradation | Major Degradation Products |

| Acid Hydrolysis | 0.1 N HCl, 60°C, 24h | Data to be determined | 3-Bromoisonicotinic acid, Hydrazine |

| Base Hydrolysis | 0.1 N NaOH, 60°C, 24h | Data to be determined | 3-Bromoisonicotinic acid, Hydrazine |

| Neutral Hydrolysis | Water, 60°C, 24h | Data to be determined | 3-Bromoisonicotinic acid, Hydrazine |

| Oxidative | 3% H₂O₂, RT, 24h | Data to be determined | To be identified |

| Thermal | 80°C, 48h (solid state) | Data to be determined | To be identified |

| Photolytic | UV light (254 nm), RT, 24h (solid & solution) | Data to be determined | To be identified |

Experimental Protocols

Protocol for Equilibrium Solubility Determination (Shake-Flask Method)

-

Preparation: Add an excess amount of 3-Bromoisonicotinohydrazide to a series of vials containing the selected solvents.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge or filter the samples to separate the undissolved solid from the saturated solution.

-

Quantification: Accurately dilute an aliquot of the clear supernatant and analyze the concentration of 3-Bromoisonicotinohydrazide using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

Calculation: Determine the solubility in g/L or mol/L.

Protocol for Stability and Forced Degradation Studies

-

Sample Preparation: Prepare solutions of 3-Bromoisonicotinohydrazide in the appropriate stress media (e.g., 0.1 N HCl, 0.1 N NaOH, water, 3% H₂O₂). For solid-state studies, use the neat compound.

-

Stress Application: Expose the samples to the specified stress conditions (e.g., elevated temperature, UV light).

-

Time Points: Withdraw aliquots at predetermined time intervals.

-

Neutralization (for hydrolytic studies): Neutralize the acidic and basic samples to prevent further degradation before analysis.

-

Analysis: Analyze the samples using a stability-indicating HPLC method capable of separating the intact drug from its degradation products.

-

Data Evaluation: Calculate the percentage of degradation and identify and quantify the major degradation products.

Visualizations

Experimental Workflow for Solubility and Stability Testing

Methodological & Application

Protocol for the synthesis of 3-Bromoisonicotinohydrazide from 3-bromoisonicotinic acid

Abstract

This document provides a detailed protocol for the synthesis of 3-Bromoisonicotinohydrazide, a valuable intermediate for the development of novel pharmaceutical compounds. The synthesis is a two-step process commencing with the esterification of 3-bromoisonicotinic acid to its corresponding ethyl ester, followed by hydrazinolysis to yield the final product. This protocol is intended for researchers and professionals in the fields of medicinal chemistry, organic synthesis, and drug development.

Introduction

3-Bromoisonicotinohydrazide is a key building block in the synthesis of various heterocyclic compounds with potential biological activities. Its structure, combining a bromo-substituted pyridine ring with a hydrazide moiety, allows for diverse chemical modifications to explore structure-activity relationships (SAR) in drug discovery programs. The following protocol outlines a reliable and reproducible method for the preparation of 3-Bromoisonicotinohydrazide from commercially available 3-bromoisonicotinic acid.

Reaction Scheme

The overall synthetic pathway is depicted below:

Synthesizing Novel Hydrazones from 3-Bromoisonicotinohydrazide: Application Notes and Protocols for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of novel hydrazone derivatives using 3-bromoisonicotinohydrazide as a key starting material. Hydrazones are a versatile class of compounds extensively studied in medicinal chemistry due to their wide range of pharmacological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties. The presence of the azomethine group (–NH–N=CH–) is a key structural feature responsible for their biological activities. 3-Bromoisonicotinohydrazide serves as a valuable scaffold, introducing a bromine-substituted pyridine ring that can be crucial for modulating the biological activity and pharmacokinetic properties of the resulting hydrazone derivatives.

Application Notes

The synthesis of novel hydrazones from 3-bromoisonicotinohydrazide is a straightforward and efficient method for generating libraries of new chemical entities for drug discovery programs. The resulting compounds can be screened for a variety of biological activities.

Key Applications:

-

Antimicrobial Drug Discovery: Hydrazone derivatives have shown significant potential as antibacterial and antifungal agents. The synthesized compounds can be tested against a panel of clinically relevant bacterial and fungal strains to determine their minimum inhibitory concentration (MIC) and minimum bactericidal/fungicidal concentration (MBC/MFC).[1][2][3][4][5]

-

Antioxidant Studies: Many hydrazone derivatives exhibit potent antioxidant activity. The synthesized compounds can be evaluated for their radical scavenging properties using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) methods.[6][7][8][9][10]

-

Enzyme Inhibition Assays: Hydrazones are known to inhibit various enzymes involved in disease pathogenesis. For instance, they have been investigated as cholinesterase inhibitors for potential use in Alzheimer's disease treatment.[11]

-

Anticancer Research: The cytotoxic effects of the synthesized hydrazones can be evaluated against various cancer cell lines to identify potential anticancer drug candidates.[12][13][14]

-

Molecular Docking Studies: To understand the potential mechanism of action, molecular docking studies can be performed to predict the binding interactions of the synthesized hydrazones with specific biological targets.[11][12][15][16][17]

Experimental Protocols

Protocol 1: General Synthesis of Novel Hydrazones from 3-Bromoisonicotinohydrazide

This protocol describes the condensation reaction between 3-bromoisonicotinohydrazide and various aromatic or heterocyclic aldehydes to form the corresponding hydrazone derivatives.

Materials:

-

3-Bromoisonicotinohydrazide

-

Substituted aromatic or heterocyclic aldehydes

-

Absolute Ethanol or Methanol

-

Glacial Acetic Acid (catalytic amount)

-

Standard laboratory glassware (round-bottom flask, condenser, etc.)

-

Stirring and heating apparatus (magnetic stirrer with hot plate)

-

Filtration apparatus (Büchner funnel and flask)

Procedure:

-

In a round-bottom flask, dissolve 1 equivalent of 3-bromoisonicotinohydrazide in a minimal amount of absolute ethanol or methanol.

-

To this solution, add a slight excess (1.1 equivalents) of the desired substituted aldehyde.

-

Add a few drops of glacial acetic acid to catalyze the reaction.

-

The reaction mixture is then refluxed for a period ranging from 2 to 8 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).[18]

-

After completion of the reaction, the mixture is cooled to room temperature.

-

The precipitated solid product is collected by filtration, washed with cold ethanol, and dried under vacuum.

-

The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol, methanol, or a mixture of solvents).

Characterization:

The structure of the synthesized hydrazones should be confirmed by spectroscopic methods:

-

FT-IR (Fourier-Transform Infrared) Spectroscopy: To confirm the presence of characteristic functional groups such as N-H, C=O, C=N, and C-Br. The formation of the imine linkage (C=N) is typically observed in the range of 1577–1615 cm⁻¹.[19][20][21]

-

¹H-NMR (Proton Nuclear Magnetic Resonance) and ¹³C-NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy: To elucidate the detailed chemical structure of the molecule. The azomethine proton (–CH=N–) signal typically appears in the range of δ 8.26–8.29 ppm in the ¹H-NMR spectrum.[19][20] The carbonyl and imine carbons in the ¹³C-NMR spectra are expected in the ranges of δ 164.08–168.08 and δ 143.19–144.02, respectively.[19]

-

Mass Spectrometry (MS): To determine the molecular weight of the synthesized compound.[12][19]

Protocol 2: In Vitro Antimicrobial Activity Assay (Broth Microdilution Method)

This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of the synthesized hydrazones against various bacterial and fungal strains.

Materials:

-

Synthesized hydrazone compounds

-

Bacterial and/or fungal strains

-

Mueller-Hinton Broth (for bacteria) or Sabouraud Dextrose Broth (for fungi)

-

96-well microtiter plates

-

Spectrophotometer (for measuring optical density)

-

Standard antimicrobial agents (positive controls)

-

DMSO (for dissolving compounds)

Procedure:

-

Prepare a stock solution of each synthesized hydrazone in DMSO.

-

In a 96-well microtiter plate, perform serial two-fold dilutions of each compound in the appropriate broth to achieve a range of concentrations.

-

Prepare a standardized inoculum of the test microorganism (adjusted to a specific turbidity, e.g., 0.5 McFarland standard).

-

Add the microbial inoculum to each well containing the diluted compound.

-

Include a positive control (broth with inoculum and a standard antibiotic) and a negative control (broth with inoculum and DMSO without any compound).

-

Incubate the plates at the appropriate temperature and duration (e.g., 37°C for 24 hours for bacteria, 25-28°C for 48-72 hours for fungi).

-

The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[1][5]

Protocol 3: DPPH Radical Scavenging Assay for Antioxidant Activity

This protocol measures the ability of the synthesized hydrazones to scavenge the stable free radical DPPH.

Materials:

-

Synthesized hydrazone compounds

-

DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol

-

Methanol

-

Ascorbic acid or Trolox (standard antioxidant)

-

96-well microtiter plates

-

UV-Vis spectrophotometer

Procedure:

-

Prepare different concentrations of the synthesized hydrazones and the standard antioxidant in methanol.

-

In a 96-well plate, add a specific volume of each compound solution to the wells.

-

Add a fixed volume of the DPPH solution to each well.

-

The reaction mixture is incubated in the dark at room temperature for 30 minutes.

-

The absorbance of the solution is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.[6][7]

-

The percentage of radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

-

The IC₅₀ value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is then determined.

Data Presentation

The quantitative data obtained from the biological assays should be summarized in clearly structured tables for easy comparison.

Table 1: Antimicrobial Activity of Synthesized Hydrazones (MIC in µg/mL)

| Compound ID | Staphylococcus aureus | Bacillus subtilis | Escherichia coli | Candida albicans |

| Hydrazone 1 | 15.62 | 7.81 | 31.25 | 62.5 |

| Hydrazone 2 | 7.81 | 3.91 | 15.62 | 31.25 |

| Hydrazone 3 | 3.91 | 1.95 | 7.81 | 15.62 |

| Ciprofloxacin | 1.95 | 0.98 | 0.49 | - |

| Fluconazole | - | - | - | 3.91 |

Note: The above data is hypothetical and for illustrative purposes only.

Table 2: Antioxidant Activity of Synthesized Hydrazones (IC₅₀ in µM)

| Compound ID | DPPH Scavenging IC₅₀ (µM) | ABTS Scavenging IC₅₀ (µM) |

| Hydrazone 1 | 85.3 | 65.2 |

| Hydrazone 2 | 42.1 | 33.7 |

| Hydrazone 3 | 21.5 | 15.8 |

| Ascorbic Acid | 18.2 | 12.5 |

Note: The above data is hypothetical and for illustrative purposes only.

Mandatory Visualization

The following diagrams, created using the DOT language, illustrate key workflows and concepts relevant to the synthesis and evaluation of novel hydrazones.

Caption: Experimental workflow for the synthesis and evaluation of novel hydrazones.

References

- 1. mdpi.com [mdpi.com]

- 2. Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Novel 2,4,6-Trimethylbenzenesulfonyl Hydrazones with Antibacterial Activity: Synthesis and In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Hydrazide-hydrazones as novel antioxidants - in vitro, molecular docking and DFT studies [pharmacia.pensoft.net]

- 7. Exploration of Molecular Structure, DFT Calculations, and Antioxidant Activity of a Hydrazone Derivative - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Discovery of New Hydrazone-Thiazole Polyphenolic Antioxidants through Computer-Aided Design and In Vitro Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. A Series of New Hydrazone Derivatives: Synthesis, Molecular Docking and Anticholinesterase Activity Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. thaiscience.info [thaiscience.info]

- 13. Biological Activities of Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Estimation of Hydrazone Derivative Compounds as Anti-Bacterial Agents Against Staphylococcus aureous Through Molecular Docking and Self Consisted Field | Trends in Sciences [tis.wu.ac.th]

- 16. mdpi.com [mdpi.com]

- 17. royalsocietypublishing.org [royalsocietypublishing.org]

- 18. Synthesis and Structure-Activity Relationship Studies of Hydrazide-Hydrazones as Inhibitors of Laccase from Trametes versicolor [mdpi.com]

- 19. Synthesis and Characterization of Novel Hydrazone Derivatives of Isonicotinic Hydrazide and Their Evaluation for Antibacterial and Cytotoxic Potential [mdpi.com]

- 20. Synthesis, characterization, computational, antioxidant and fluorescence properties of novel 1,3,5-trimesic hydrazones derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

Application Notes and Protocols: Synthesis of N'-Aryl/Alkylidene-3-bromoisonicotinohydrazides

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydrazones derived from isonicotinic acid hydrazide (Isoniazid) and its analogs are a well-established class of compounds with significant therapeutic potential, particularly as antimicrobial and antitubercular agents. The core reaction involves the condensation of a hydrazide with an aldehyde or a ketone to form a stable N'-substituted hydrazone, also known as a Schiff base. This functional group is a key pharmacophore in many biologically active molecules.

This document provides detailed application notes and experimental protocols for the synthesis of hydrazones from 3-bromoisonicotinohydrazide. The introduction of a bromine atom onto the pyridine ring can modulate the lipophilicity and electronic properties of the molecule, potentially leading to enhanced biological activity and novel structure-activity relationships (SAR).

General Reaction Scheme

The fundamental reaction is the acid-catalyzed condensation of 3-bromoisonicotinohydrazide with a carbonyl compound (aldehyde or ketone). The lone pair of electrons on the terminal nitrogen of the hydrazide acts as a nucleophile, attacking the electrophilic carbonyl carbon. Subsequent dehydration yields the corresponding N'-substituted-3-bromoisonicotinohydrazide.

Caption: General reaction for the synthesis of hydrazones.

Application Notes

-

Scope of Reaction: This condensation reaction is highly versatile and applicable to a wide range of aromatic, heterocyclic, and aliphatic aldehydes and ketones. Aromatic aldehydes, particularly those with electron-withdrawing or electron-donating substituents, have been extensively used to generate libraries of candidate compounds for drug discovery.

-

Catalyst: The reaction is typically catalyzed by a few drops of a protic acid, such as glacial acetic acid or concentrated sulfuric acid. The acid protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and facilitating the nucleophilic attack by the hydrazide.

-

Solvent: Absolute ethanol is the most commonly used solvent due to its ability to dissolve the reactants and its suitable boiling point for refluxing the reaction mixture. Other polar protic solvents like methanol or isopropanol can also be employed.

-

Reaction Time and Temperature: The reaction is generally carried out under reflux for a period ranging from 2 to 8 hours. The progress of the reaction can be conveniently monitored by thin-layer chromatography (TLC).

-

Purification: The resulting hydrazone often precipitates out of the solution upon cooling. The crude product can be purified by filtration, washing with cold ethanol or water, and subsequent recrystallization from a suitable solvent like ethanol or a mixture of ethanol and dimethylformamide (DMF).

-

Product Characterization: The synthesized compounds are typically characterized by their melting points and spectroscopic techniques such as Infrared (IR), Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR), and Mass Spectrometry (MS).

Experimental Protocols

Protocol 1: General Synthesis of N'-(substituted-benzylidene)-3-bromoisonicotinohydrazides

This protocol is adapted from the synthesis of similar isonicotinohydrazide derivatives.[1][2][3]

Materials:

-

3-Bromoisonicotinohydrazide

-

Substituted aromatic aldehyde (e.g., 4-chlorobenzaldehyde, 4-methoxybenzaldehyde, etc.)

-

Absolute Ethanol

-

Glacial Acetic Acid

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer/hotplate

-

Buchner funnel and filter paper

-

Thin-layer chromatography (TLC) plates (silica gel)

Procedure:

-

In a 100 mL round-bottom flask, dissolve 3-bromoisonicotinohydrazide (e.g., 10 mmol) in absolute ethanol (30-40 mL).

-

To this solution, add an equimolar amount of the desired substituted aldehyde (10 mmol).

-

Add 2-3 drops of glacial acetic acid to the reaction mixture to act as a catalyst.

-

Fit the flask with a reflux condenser and heat the mixture to reflux with constant stirring.

-

Monitor the reaction progress using TLC (e.g., using a mobile phase of ethyl acetate:hexane, 1:1). The reaction is typically complete within 3-6 hours.

-

After completion, allow the reaction mixture to cool to room temperature. A solid precipitate should form.

-

If no precipitate forms, the volume of the solvent can be reduced under vacuum, or the mixture can be poured into crushed ice to induce precipitation.

-

Collect the solid product by vacuum filtration using a Buchner funnel.

-

Wash the crude product with a small amount of cold ethanol to remove any unreacted starting materials.

-

Dry the product in a desiccator or a vacuum oven at a low temperature.

-

For further purification, recrystallize the product from hot ethanol.

Caption: Experimental workflow for hydrazone synthesis.

Data Presentation

The following tables provide representative data for a series of synthesized N'-substituted-3-bromoisonicotinohydrazides. The data is illustrative and based on typical results reported for analogous compounds in the literature.

Table 1: Synthesis of N'-(substituted-benzylidene)-3-bromoisonicotinohydrazides

| Compound ID | Aldehyde Reactant | R-group on Benzaldehyde | Reaction Time (h) | Yield (%) | M.p. (°C) |

| 1a | Benzaldehyde | -H | 4 | 85 | 198-200 |

| 1b | 4-Chlorobenzaldehyde | 4-Cl | 3 | 92 | 230-232 |

| 1c | 4-Methoxybenzaldehyde | 4-OCH₃ | 5 | 88 | 210-212 |

| 1d | 4-Nitrobenzaldehyde | 4-NO₂ | 3 | 95 | 255-257 |

| 1e | 2-Hydroxybenzaldehyde | 2-OH | 6 | 80 | 221-223 |

Table 2: Antimicrobial Activity Data (Illustrative)

The hydrazones derived from 3-bromoisonicotinohydrazide are expected to exhibit antimicrobial properties. The following table illustrates the kind of data that would be collected from antimicrobial screening.

| Compound ID | M. tuberculosis H37Rv MIC (µg/mL) | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) |

| 1a | 12.5 | 25 | 50 | >100 |

| 1b | 6.25 | 12.5 | 25 | 50 |

| 1c | 25 | 50 | >100 | >100 |

| 1d | 3.13 | 6.25 | 12.5 | 25 |

| 1e | 6.25 | 12.5 | 50 | 50 |

| Isoniazid | 0.5 | >100 | >100 | >100 |

MIC: Minimum Inhibitory Concentration

Potential Biological Signaling Pathways

Hydrazones derived from isoniazid are known to inhibit the synthesis of mycolic acid, an essential component of the mycobacterial cell wall. The primary target is the enoyl-acyl carrier protein reductase (InhA). It is hypothesized that 3-bromoisonicotinohydrazide derivatives may follow a similar mechanism of action.

Caption: Postulated mechanism of action via InhA inhibition.

Conclusion

The reaction of 3-bromoisonicotinohydrazide with aldehydes and ketones provides a straightforward and efficient method for the synthesis of a diverse range of N'-substituted hydrazones. These compounds are of significant interest to drug development professionals due to their potential as antimicrobial agents. The protocols and data presented herein serve as a valuable resource for researchers exploring the synthesis and biological evaluation of this promising class of molecules.

References

- 1. Synthesis, Characterization of (E)-N'-(substituted-benzylidene)isonicotinohydrazide Derivatives as Potent Antitubercular Agents | Bentham Science [benthamscience.com]

- 2. Synthesis and characterization of (E)-N'-(substituted benzylidene)isonicotinohydrazide derivatives as potent antimicrobial and hydrogen peroxide scavenging agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

Application Notes and Protocols: 3-Bromoisonicotinohydrazide as a Synthon for 1,2,4-Triazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromoisonicotinohydrazide is a versatile synthon, or building block, for the synthesis of a variety of heterocyclic compounds, including derivatives of 1,2,4-triazole. The 1,2,4-triazole ring is a key pharmacophore found in numerous therapeutic agents, exhibiting a wide range of biological activities.[1][2] This is attributed to the triazole nucleus's ability to engage in hydrogen bonding and its overall favorable pharmacokinetic properties. This document provides detailed protocols for the synthesis of a key 1,2,4-triazole derivative from 3-bromoisonicotinohydrazide and presents data on the biological activities of structurally related compounds to guide further research and development.

Synthetic Pathway Overview

A common and effective method for the synthesis of 4,5-disubstituted-1,2,4-triazole-3-thiols from hydrazides involves a two-step process. Initially, the hydrazide is reacted with carbon disulfide in the presence of a base, such as potassium hydroxide, to form a potassium dithiocarbazinate salt. This intermediate is then cyclized by refluxing with hydrazine hydrate to yield the desired 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol.

Caption: Synthetic pathway for 4-amino-5-(3-bromopyridin-4-yl)-4H-1,2,4-triazole-3-thiol.

Experimental Protocols

Protocol 1: Synthesis of 4-amino-5-(3-bromopyridin-4-yl)-4H-1,2,4-triazole-3-thiol

This protocol is adapted from established procedures for the synthesis of analogous 4-amino-5-substituted-4H-1,2,4-triazole-3-thiols.[2][3][4]

Step 1: Synthesis of Potassium 2-(3-bromoisonicotinoyl)hydrazine-1-carbodithioate

-

To a stirred solution of potassium hydroxide (0.1 mol) in absolute ethanol (100 mL), add 3-bromoisonicotinohydrazide (0.1 mol).

-

Cool the mixture in an ice bath and add carbon disulfide (0.15 mol) dropwise while maintaining the temperature below 10 °C.

-

After the addition is complete, continue stirring at room temperature for 12-16 hours.

-

The precipitated potassium dithiocarbazinate salt is then filtered, washed with cold diethyl ether, and dried under vacuum.

Step 2: Synthesis of 4-amino-5-(3-bromopyridin-4-yl)-4H-1,2,4-triazole-3-thiol

-

A suspension of the potassium salt from Step 1 (0.05 mol) and hydrazine hydrate (99%, 0.1 mol) in water (50 mL) is refluxed for 8-10 hours, during which the evolution of hydrogen sulfide gas may be observed.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and acidify with a dilute solution of hydrochloric acid or acetic acid to a pH of 5-6.

-

The resulting precipitate is filtered, washed thoroughly with cold water, and dried.

-

The crude product can be recrystallized from a suitable solvent, such as ethanol or an ethanol-water mixture, to afford the purified 4-amino-5-(3-bromopyridin-4-yl)-4H-1,2,4-triazole-3-thiol.

Expected Characterization:

The structure of the final compound should be confirmed using spectroscopic methods. Based on analogous structures, the following spectral characteristics can be anticipated:

-

FTIR (KBr, cm⁻¹): Peaks corresponding to N-H stretching (amino and thiol groups), C=N stretching (triazole ring), and C-S stretching.[5]

-

¹H NMR (DMSO-d₆, δ ppm): Signals for the pyridine ring protons, a singlet for the amino protons, and a broad singlet for the thiol proton.[5]

-

¹³C NMR (DMSO-d₆, δ ppm): Resonances for the carbon atoms of the pyridine and triazole rings.

-

Mass Spectrometry: The molecular ion peak corresponding to the molecular weight of the synthesized compound.

Caption: Workflow for the synthesis and characterization of the target 1,2,4-triazole.

Biological Activities of Structurally Related 1,2,4-Triazole Derivatives

Antimicrobial Activity

The following table summarizes the minimum inhibitory concentration (MIC) values of some 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol derivatives against various microbial strains.

| Compound/Derivative | Organism | MIC (µg/mL) | Reference |

| 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives | Staphylococcus aureus | 62.5 - 250 | [3] |

| Bacillus subtilis | 125 - 500 | [3] | |

| Escherichia coli | 125 - 500 | [3] | |

| Pseudomonas aeruginosa | 250 - 1000 | [3] | |

| Candida albicans | 125 - 500 | [3] | |

| 4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol | Staphylococcus aureus (MRSA) | 19.6 | [1] |

Anticancer Activity

The anticancer potential of 1,2,4-triazole derivatives has been extensively studied. The following table presents the half-maximal inhibitory concentration (IC₅₀) values for some related compounds against various cancer cell lines.

| Compound/Derivative | Cell Line | IC₅₀ (µM) | Reference |

| 1,3-diphenyl-2-(1H-1,2,4-triazol-1-yl) propan-1-one derivative (7d) | HeLa | < 12 | [ ] |

| 1,3-diphenyl-2-(1H-1,2,4-triazol-1-yl) propan-1-one derivative (7e) | HeLa | < 12 | [ ] |

| 1,4-diphenyl-2-(1H-1,2,4-triazol-1-yl) butane-1,4-dione derivative (10a) | MCF-7 | 6.43 | [ ] |

| HeLa | 5.6 | [ ] | |

| A549 | 21.1 | [ ] | |

| 1,4-diphenyl-2-(1H-1,2,4-triazol-1-yl) butane-1,4-dione derivative (10d) | MCF-7 | 10.2 | [ ] |

| HeLa | 9.8 | [ ] | |

| A549 | 16.5 | [ ] |

Signaling Pathway and Mechanism of Action

While the precise signaling pathways for novel 1,2,4-triazole derivatives require experimental validation, related compounds have been shown to exert their biological effects through various mechanisms. For instance, in cancer, some triazole-based drugs act as aromatase inhibitors, blocking estrogen synthesis. In microorganisms, they can inhibit enzymes crucial for cell wall synthesis or other vital metabolic pathways.

Caption: Potential mechanism of action for 1,2,4-triazole derivatives.

Conclusion

3-Bromoisonicotinohydrazide serves as a valuable and accessible starting material for the synthesis of novel 1,2,4-triazole derivatives. The protocols outlined in this document provide a clear pathway for the synthesis of 4-amino-5-(3-bromopyridin-4-yl)-4H-1,2,4-triazole-3-thiol. Based on the significant antimicrobial and anticancer activities reported for structurally related compounds, these novel derivatives represent promising candidates for further investigation in drug discovery and development programs.

References

- 1. researchgate.net [researchgate.net]

- 2. Istanbul University Press [iupress.istanbul.edu.tr]

- 3. abis-files.ktu.edu.tr [abis-files.ktu.edu.tr]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis, spectral characterization, and pharmacological screening of some 4-[{1-(aryl)methylidene}-amino]-3-(4-pyridyl)-5-mercapto-4H-1,2,4-triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for N-acylation of 3-Bromoisonicotinohydrazide

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed experimental procedure for the N-acylation of 3-bromoisonicotinohydrazide, a critical reaction for the synthesis of novel compounds with potential therapeutic applications. The resulting N-acylhydrazone derivatives are of significant interest in medicinal chemistry.

Introduction

Isonicotinic acid hydrazide (isoniazid) and its derivatives are well-established as potent antitubercular agents.[1][2] The N-acylation of the hydrazide moiety is a common strategy to create new analogues with modified pharmacokinetic and pharmacodynamic properties.[3] This protocol outlines a general and adaptable method for the synthesis of N-acyl-3-bromoisonicotinohydrazide derivatives. The procedure involves the conversion of a carboxylic acid to its corresponding acyl chloride, followed by its reaction with 3-bromoisonicotinohydrazide.

Experimental Protocols

General Procedure for the Synthesis of N-Acyl-3-Bromoisonicotinohydrazide Derivatives

This two-step procedure is adapted from established methods for the N-acylation of isonicotinic acid hydrazide.[4][5]

Step 1: Synthesis of the Acyl Chloride

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the desired carboxylic acid (1.0 equivalent).

-

Add thionyl chloride (1.5 equivalents) to the flask.[5]

-

The reaction mixture is refluxed for 3 hours.[5]

-

After the reaction is complete, the excess thionyl chloride is removed by distillation to yield the crude acyl chloride.[5]

Step 2: N-acylation of 3-Bromoisonicotinohydrazide

-